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Compound of Interest

Compound Name:
1-(3,5-Difluoro-4-

hydroxyphenyl)ethanone

Cat. No.: B1354988 Get Quote

An In-depth Technical Guide to 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone for Advanced

Research

This guide provides an in-depth exploration of 1-(3,5-difluoro-4-hydroxyphenyl)ethanone, a

key fluorinated building block in modern medicinal chemistry and materials science. Designed

for researchers, chemists, and drug development professionals, this document moves beyond

simple data recitation to offer a holistic understanding of the compound's synthesis,

characterization, and application, grounded in established scientific principles. We will delve

into the causality behind experimental choices, ensuring that the described protocols are not

just steps to be followed, but systems to be understood.

Core Chemical Identity and Physicochemical
Properties
1-(3,5-Difluoro-4-hydroxyphenyl)ethanone is a substituted acetophenone featuring a unique

electronic profile conferred by its di-fluoro and hydroxyl substituents. The electron-withdrawing

nature of the fluorine atoms significantly influences the acidity of the phenolic proton and the

reactivity of the aromatic ring, making it a valuable synthon for introducing this specific motif

into larger, more complex molecules.

The primary identifiers and properties of this compound are summarized below.
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Identifier Value Source

CAS Number 133186-55-7 [1]

IUPAC Name
1-(3,5-difluoro-4-

hydroxyphenyl)ethanone
[1]

Molecular Formula C₈H₆F₂O₂ [1]

Molecular Weight 172.13 g/mol [1]

Synonyms
3',5'-Difluoro-4'-

hydroxyacetophenone
[1]

Canonical SMILES
CC(=O)C1=CC(=C(C(=C1)F)O

)F
[1]

InChIKey
QPXWOHYRUCULSO-

UHFFFAOYSA-N
[1]

Synthesis and Purification: A Mechanistic Approach
The synthesis of substituted acetophenones is a cornerstone of organic chemistry. For 1-(3,5-
difluoro-4-hydroxyphenyl)ethanone, a common and effective strategy is the Fries

Rearrangement of a precursor ester, 2,6-difluorophenyl acetate. This intramolecular acylation is

catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).

Rationale Behind the Fries Rearrangement
The choice of the Fries rearrangement is strategic. Direct Friedel-Crafts acylation on 2,6-

difluorophenol is often problematic due to the deactivating effect of the hydroxyl group and

potential O-acylation. By first forming the acetate ester, we protect the hydroxyl group and set

the stage for a regioselective intramolecular rearrangement. The Lewis acid coordinates to both

the carbonyl oxygen of the ester and the phenolic oxygen, facilitating the formation of an

acylium ion intermediate that then attacks the electron-rich aromatic ring, primarily at the para

position.
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Caption: Proposed workflow for the synthesis of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone.

Detailed Experimental Protocol: Synthesis
Esterification: In a round-bottom flask, dissolve 2,6-difluorophenol (1.0 eq) in

dichloromethane (DCM). Add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice

bath. Add acetyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature
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and stir for 2 hours. Wash the reaction mixture with water and brine, dry over anhydrous

sodium sulfate, and concentrate under reduced pressure to yield 2,6-difluorophenyl acetate.

Fries Rearrangement: To a flame-dried flask under an inert nitrogen atmosphere, add

anhydrous aluminum chloride (AlCl₃, 3.0 eq). Cool to 0 °C and add dry DCM. Slowly add a

solution of 2,6-difluorophenyl acetate (1.0 eq) in DCM.

Causality: Using a stoichiometric excess of AlCl₃ is crucial as it complexes with both the

starting material and the product, driving the reaction to completion.

Reaction Execution: After the addition, slowly warm the mixture to room temperature and

then heat to reflux (approx. 40 °C) for 4-6 hours. Monitor the reaction progress using Thin

Layer Chromatography (TLC).

Quenching and Workup: Once the reaction is complete, cool the flask to 0 °C and very slowly

quench the reaction by adding cold 2M hydrochloric acid. This hydrolyzes the aluminum

complexes and protonates the phenoxide.

Trustworthiness: This step is highly exothermic and must be performed with caution to

control the release of heat and HCl gas.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times

with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate in vacuo to obtain the crude product.

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as

ethanol/water or hexane/ethyl acetate, to yield pure 1-(3,5-difluoro-4-
hydroxyphenyl)ethanone as a crystalline solid.

Analytical Characterization: A Self-Validating
System
Confirming the identity and purity of the final compound is paramount. A multi-technique

approach ensures a self-validating system where data from each analysis corroborates the

others.
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Caption: A comprehensive workflow for the analytical validation of the final product.

Expected Spectroscopic Signatures:
¹H NMR: The spectrum should show three distinct signals: a singlet around 2.5 ppm

corresponding to the three methyl protons (–COCH₃), a doublet or triplet pattern between

6.5-7.5 ppm for the two aromatic protons, and a broad singlet for the phenolic hydroxyl

proton (–OH), whose chemical shift is concentration-dependent.

¹³C NMR: Key signals would include the carbonyl carbon (~195-205 ppm), the methyl carbon

(~25-30 ppm), and four distinct aromatic carbon signals, with those directly bonded to

fluorine exhibiting large C-F coupling constants.

Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation.[2]

Expect a broad absorption band around 3100-3500 cm⁻¹ (O-H stretch), a strong, sharp peak

around 1650-1680 cm⁻¹ (C=O stretch of the ketone), and strong absorptions in the 1100-

1300 cm⁻¹ region (C-F stretches).

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass

spectrometry should show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺

consistent with the molecular weight of 172.13 g/mol .
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Protocol: Purity Determination by High-Performance
Liquid Chromatography (HPLC)

Preparation of Mobile Phase: Prepare an isocratic mobile phase of 60:40 (v/v)

acetonitrile:water with 0.1% formic acid. Filter and degas the solution.

Standard Preparation: Accurately weigh ~5 mg of the purified product and dissolve it in the

mobile phase to a final concentration of 0.1 mg/mL.

Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Flow Rate: 1.0 mL/min.

Injection Volume: 10 µL.

Detector: UV at 254 nm.

Analysis: Inject the sample and record the chromatogram. The purity can be calculated

based on the area percentage of the main peak. A pure sample should exhibit a single major

peak with >98% area.

Applications in Research and Drug Development
The 3,5-difluoro-4-hydroxyphenyl motif is of significant interest in drug discovery. The fluorine

atoms can enhance metabolic stability, increase binding affinity through favorable electrostatic

interactions, and modulate the pKa of the adjacent phenol.

This compound serves as a crucial intermediate for synthesizing more complex molecules,

including enzyme inhibitors and receptor modulators. For example, the related nitrocatechol

structure, 1-(3,4-dihydroxy-5-nitrophenyl)ethanone, is a known inhibitor of catechol-O-

methyltransferase (COMT), an enzyme relevant in Parkinson's disease treatment.[3] The

difluoro-hydroxyphenyl moiety of our target compound can be used to develop analogs of such

inhibitors, where fluorine atoms replace other substituents to fine-tune pharmacological

properties.
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Caption: Role as a versatile intermediate in a typical drug discovery program.

Safety, Handling, and Storage
Based on safety data for structurally similar compounds, 1-(3,5-difluoro-4-
hydroxyphenyl)ethanone should be handled with appropriate care.[4][5]

Hazard Category GHS Classification Precautionary Measures

Skin Contact H315: Causes skin irritation

P280: Wear protective gloves.

P302+P352: IF ON SKIN:

Wash with plenty of soap and

water.

Eye Contact
H319: Causes serious eye

irritation

P280: Wear eye protection.

P305+P351+P338: IF IN

EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

Inhalation
H335: May cause respiratory

irritation

P261: Avoid breathing dust.

P271: Use only outdoors or in

a well-ventilated area.
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Handling: Use in a well-ventilated fume hood. Avoid generating dust. Wear standard personal

protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile

gloves. Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents. First Aid:

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

Skin: Wash off with soap and water. Remove contaminated clothing.

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Conclusion
1-(3,5-Difluoro-4-hydroxyphenyl)ethanone is more than just a chemical with a CAS number.

It is a precisely engineered tool for the modern chemist. Its synthesis via the Fries

rearrangement is a classic yet robust method, and its identity is unequivocally confirmed

through a suite of standard analytical techniques. Its true value lies in its potential as a

foundational element for building the next generation of pharmaceuticals and advanced

materials, where its unique electronic and steric properties can be leveraged to achieve desired

biological or physical outcomes. This guide provides the foundational knowledge and practical

protocols necessary for its effective and safe utilization in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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